1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone
Description
Properties
IUPAC Name |
3-[(2,3,4,5,6-pentamethylphenyl)methylsulfonyl]-1-(4-phenylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O3S/c1-18-19(2)21(4)26(22(5)20(18)3)17-31(29,30)16-15-27(28)25-13-11-24(12-14-25)23-9-7-6-8-10-23/h6-14H,15-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZDTLSEIQRLBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CS(=O)(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a broad spectrum of activities, including antiviral, antifungal, anti-inflammatory, antitubercular, antimicrobial, anticonvulsant, antitumor, anti-hiv, and antiproliferative activities.
Mode of Action
It’s worth noting that similar compounds have been synthesized and used as precursors to verdazyl radicals. Verdazyl radicals are a class of stable organic radicals that have found wide application due to their chemical stability and structural diversity.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of tetrazolium salts, which are used as cell viability markers (mtt assay). This suggests that the compound could potentially influence cellular metabolic pathways.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
*Estimated based on structural analysis.
Research Findings and Implications
- Synthetic Challenges : The pentamethylbenzyl group in the target compound may complicate synthesis due to steric hindrance, requiring optimized catalysts or reaction conditions.
- Environmental Impact : Unlike PCBs, the absence of halogens reduces bioaccumulation risks, but methyl groups could still pose challenges in degradation .
- Biological Activity : Sulfonyl groups often enhance binding affinity in drug-receptor interactions, but the bulky substituent may limit membrane permeability .
Q & A
Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?
- Methodological Answer : Replicate solubility tests in DMSO, DMF, and acetonitrile at 25°C using UV-Vis spectroscopy (λmax = 270 nm). Control for hygroscopic solvent impurities by pre-drying with molecular sieves. If discrepancies persist, use Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
